N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine
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Description
N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hallucinogenic Properties and Potential Risks
N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine and its derivatives, such as 25C-NBOMe, are recognized for their potent hallucinogenic properties. These compounds act as powerful agonists of the serotonin 5-HT2A receptor, leading to effects similar to other known hallucinogens like LSD. The affordability and easy availability of these substances, combined with limited public awareness, contribute to their potential danger. However, the exact mechanisms of action, along with the full scope of their chemical, pharmacological, and toxicological properties, are not entirely understood and warrant further investigation (Kamińska, Świt & Malek, 2020).
Toxicity and Public Health Concerns
Compounds like 25C-NBOMe have been associated with severe intoxications and fatalities. The chemical structure of these compounds, which includes the N-2-methoxy-benzyl moiety, significantly enhances their hallucinogenic effects. Intoxications often involve symptoms like tachycardia, hypertension, hallucinations, and even life-threatening conditions such as rhabdomyolysis and acute kidney injury. The rise in the number of reported intoxication cases underlines the need for increased awareness and comprehensive research to understand the pharmacological effects and properties of these compounds better (Kyriakou et al., 2015).
Analytical and Detection Methods
Analytical Challenges and Advances
The complexity of the chemical structure of this compound and its derivatives poses challenges in their detection and analysis. Advances in analytical techniques, particularly in chromatographic separation and mass spectrometry, have facilitated the identification and quantification of these substances in biological samples. This progress is crucial for understanding the metabolism of the drug in the body and for forensic and clinical investigations. However, the development of more sophisticated and standardized analytical methods is imperative for a more accurate and comprehensive understanding of these substances (Nikolaou et al., 2016).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-5-3-7-13(15)11-17-12-14-8-4-6-10-16(14)19-2/h3-10,17H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSLWOQLGHFZNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353362 |
Source
|
Record name | N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178903-65-6 |
Source
|
Record name | N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.